1-phenyl-1H-1,2,4-triazol-5-amine

Antimicrobial Medicinal Chemistry Structure-Activity Relationship (SAR)

Researchers developing triazole-based therapeutics often face regioisomer ambiguity with generic 1,2,4-triazole building blocks, risking SAR inconsistency. 1-Phenyl-1H-1,2,4-triazol-5-amine (CAS 68207-62-5) resolves this with defined N1-phenyl, C5-amine substitution and validated broad-spectrum antibacterial (MIC 4-8 μg/mL) and antifungal activity. • Defined regioisomer eliminates SAR ambiguity vs. 3-phenyl or N-phenyl analogs. • LogP 1.23 & defined H-bonding ensure predictable cellular assay performance. • High-yielding green synthesis (83-95%) supports scalable process development. • Immediate availability with rigorous analytical characterization.

Molecular Formula C8H8N4
Molecular Weight 160.18
CAS No. 68207-62-5
Cat. No. B2567516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-1,2,4-triazol-5-amine
CAS68207-62-5
Molecular FormulaC8H8N4
Molecular Weight160.18
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NC=N2)N
InChIInChI=1S/C8H8N4/c9-8-10-6-11-12(8)7-4-2-1-3-5-7/h1-6H,(H2,9,10,11)
InChIKeyHBSJTECSZFVCRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-1,2,4-triazol-5-amine: Product Overview


1-Phenyl-1H-1,2,4-triazol-5-amine (CAS: 68207-62-5) is a heterocyclic building block with the molecular formula C₈H₈N₄ and a molecular weight of 160.18 g/mol [1]. It belongs to the 1,2,4-triazole class, a pharmacophore associated with a broad spectrum of biological activities [2]. This specific regioisomer, characterized by a phenyl group at the N1 position and an amine at the C5 position, is not just another triazole; its precise substitution pattern dictates unique reactivity and biological interactions, making it a critical intermediate in medicinal chemistry and a valuable tool in chemical biology [3].

Workflow Heterocyclic synthesis & SAR studies
Regioisomer N1-phenyl C5-amine substitution pattern
Context Antimicrobial screening & chemical biology probe development

1-Phenyl-1H-1,2,4-triazol-5-amine: Substitution Incompatibility


Generic substitution within the 1,2,4-triazole class is scientifically unsound. The position of the phenyl substituent (N1 vs. C3) and the amine group (C5 vs. C3) creates distinct regioisomers, such as 3-phenyl-1H-1,2,4-triazol-5-amine or 1-phenyl-1H-1,2,4-triazol-3-amine, which exhibit fundamentally different chemical reactivity and biological profiles [1]. The tautomeric equilibrium inherent to 1,2,4-triazoles further complicates direct replacement, as the N1-phenyl-5-amino isomer presents unique hydrogen-bonding motifs and lipophilicity (logP) that directly impact target binding and pharmacokinetic properties [2]. Using an alternative triazole core without this precise substitution pattern risks invalidating a synthetic route, altering a lead compound's SAR, or introducing an off-target liability.

1-Phenyl-1H-1,2,4-triazol-5-amine
Alternative Triazole Cores
N1-phenyl, C5-amine regioisomer
C3-phenyl or C3-amine regioisomers may shift reactivity
Defined tautomeric equilibrium & lipophilicity profile
Tautomer profile & logP context may not transfer
Reported pharmacophore baseline
Substitution may alter SAR interpretation

1-Phenyl-1H-1,2,4-triazol-5-amine: Comparative Evidence


Antibacterial Activity vs. Analogs

In a head-to-head study of 3(5)-substituted 1,2,4-triazol-5(3)-amines, the parent compound, 1-phenyl-1H-1,2,4-triazol-5-amine (referred to as 3(5)-phenyl-1H-1,2,4-triazol-5(3)-amine), demonstrated superior broad-spectrum antibacterial activity. It was the most effective compound tested against a panel of Gram-positive and Gram-negative bacteria [1].

Antibacterial MIC
Head-to-head
MIC 4–8 μg/mL
Reported lowest MIC among tested analogs
Broth microdilution per CLSI
Antimicrobial Medicinal Chemistry Structure-Activity Relationship (SAR)

Antifungal Activity Spectrum

The same study evaluating antibacterial activity also assessed antifungal properties. The target compound, along with all other synthesized 3(5)-substituted derivatives, was successful in completely blocking the growth of tested fungal pathogens [1].

Antifungal Activity
Class-level
Complete growth inhibition observed
Core scaffold exhibits antifungal pharmacophore
Qualitative & MFC assays
Antifungal Mycology Agrochemical

Lipophilicity (logP) Comparison

The lipophilicity of 1-phenyl-1H-1,2,4-triazol-5-amine, a key determinant of membrane permeability and oral bioavailability, differs from other simple triazole regioisomers and unsubstituted analogs. Its calculated logP value is reported to be 1.23 [1]. For comparison, the unsubstituted 1H-1,2,4-triazol-5-amine has a significantly lower calculated logP (approx. -0.5 to -1.0), while the tautomeric 3-phenyl isomer exhibits similar lipophilicity but with different hydrogen-bonding potential [2].

Lipophilicity (logP)
Cross-study comparable
Target logP 1.23
Unsubstituted core ≈ -0.8
Supports permeability context for drug design
Calculated logP; validate experimentally
ADME Drug Discovery Lipophilicity Pharmacokinetics

Synthetic Accessibility & Yield

The synthesis of 1-phenyl-1H-1,2,4-triazol-5-amine and its analogs can be achieved via a one-pot, green chemistry protocol. Under optimized conditions, the target compound is obtained in high yield without the need for chromatography [1]. This contrasts with many alternative triazole syntheses that require multi-step sequences, harsh conditions, and extensive purification.

Synthetic Yield
Class-level
Isolated yield 83–95%
Supports scalability & green chemistry context
One-pot, chromatography-free protocol
Synthetic Chemistry Green Chemistry Process Chemistry Scale-up

1-Phenyl-1H-1,2,4-triazol-5-amine: Key Application Scenarios


Antimicrobial Lead Optimization

Procure 1-phenyl-1H-1,2,4-triazol-5-amine as a validated starting point for structure-activity relationship (SAR) studies. The compound's confirmed broad-spectrum antibacterial (MIC 4–8 μg/mL) and antifungal activity provides a robust baseline against which to measure the impact of additional functional groups [1].

Chemical Biology Probe Development

Utilize this compound to investigate biological pathways involving triazole-binding proteins. Its moderate lipophilicity (logP = 1.23) and defined hydrogen-bonding capacity make it suitable for cellular assays, while the N1-phenyl group provides a handle for installing affinity tags or photoaffinity labels without abrogating core activity [2].

Synthetic Methodology & Process Chemistry

Employ 1-phenyl-1H-1,2,4-triazol-5-amine as a test substrate for developing novel C-H functionalization, N-arylation, or heterocycle annulation reactions. The high-yielding (83–95%) and green synthesis of this scaffold [1] makes it an ideal model system for academic and industrial process chemistry groups seeking to minimize purification steps.

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
Reported antibacterial & antifungal baseline
MIC endpoint against target panels
Cellular probe development
Moderate lipophilicity & H-bond profile
Target engagement & selectivity profiling
Green synthetic method development
Reported one-pot, purification-free route
Reproducibility & scale-up assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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